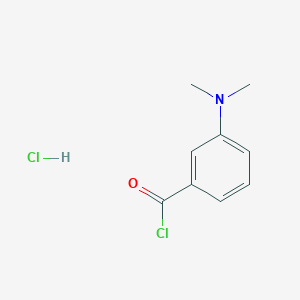

3-Dimethylaminobenzoyl chloride hydrochloride

Description

Properties

IUPAC Name |

3-(dimethylamino)benzoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-4-7(6-8)9(10)12;/h3-6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDQPATXNFWFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627916 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117500-61-5 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dimethylaminobenzoyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Dimethylaminobenzoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Dimethylaminobenzoyl chloride hydrochloride. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Chemical Properties

This compound is a reactive acyl chloride compound. It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). Its utility stems from the presence of two key functional groups: the reactive acyl chloride and the dimethylamino group, which can be used to introduce these moieties into target molecules.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 117500-61-5 | |

| Molecular Formula | C₉H₁₁Cl₂NO | [1] |

| Molecular Weight | 220.10 g/mol | |

| Appearance | Pale cream to yellow to brown powder or lumps | [1] |

| Melting Point | 170 - 173 °C (338 - 343 °F) | [2] |

| Purity | Typically ≥88.0% to 98% | [1][3] |

| Storage | 2-8°C, dry, sealed conditions |

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from its structure.

| Spectroscopy | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-methyl protons, and potentially a broad signal for the hydrochloride proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the N-methyl carbons. |

| IR | A strong absorption band for the C=O stretch of the acyl chloride (typically 1750-1815 cm⁻¹), C-N stretching, and bands associated with the aromatic ring. |

| MS (EI) | A molecular ion peak corresponding to the free base (m/z = 183.05) and fragmentation patterns characteristic of benzoyl chlorides and dimethylamino-substituted aromatics.[4] |

Synthesis and Reactivity

General Synthesis Protocol

This compound is typically synthesized from its corresponding carboxylic acid, 3-(dimethylamino)benzoic acid, by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. The hydrochloride salt form enhances stability. A general procedure for the synthesis of an acyl chloride from a carboxylic acid is outlined below.

Objective: To synthesize this compound from 3-(dimethylamino)benzoic acid.

Materials:

-

3-(dimethylamino)benzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), and a nitrogen inlet, add 3-(dimethylamino)benzoic acid.

-

Solvent Addition: Add an anhydrous solvent to the flask.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the stirred suspension at room temperature or 0 °C.

-

Reaction: The reaction mixture is then heated to reflux and maintained for several hours until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR spectroscopy).

-

Work-up: After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent if necessary.

Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases such as HCl and SO₂. Thionyl chloride and oxalyl chloride are corrosive and react violently with water.

References

An In-depth Technical Guide to 3-Dimethylaminobenzoyl Chloride Hydrochloride (CAS: 117500-61-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminobenzoyl chloride hydrochloride is a valuable bifunctional reagent in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure incorporates a reactive acyl chloride group and a dimethylamino moiety, making it a versatile building block for the introduction of the 3-(dimethylamino)benzoyl group into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 117500-61-5 | [1] |

| Molecular Formula | C₉H₁₁Cl₂NO | [1] |

| Molecular Weight | 220.10 g/mol | [1] |

| Appearance | Solid | - |

| Purity | Typically ≥98% | - |

| Storage Conditions | 2-8°C, under dry and sealed conditions. | [1] |

| IUPAC Name | 3-(dimethylamino)benzoyl chloride hydrochloride | - |

| InChI Key | NUDQPATXNFWFNK-UHFFFAOYSA-N | - |

| Canonical SMILES | CN(C)C1=CC=CC(=C1)C(=O)Cl.Cl | - |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 3-aminobenzoic acid. The first step involves the exhaustive methylation of the amino group, followed by the conversion of the resulting carboxylic acid to the corresponding acyl chloride hydrochloride.

Experimental Protocol: Synthesis of 3-(Dimethylamino)benzoic acid

This procedure is adapted from a general method for the reductive methylation of aminobenzoic acids.

Materials:

-

3-Aminobenzoic acid

-

Formaldehyde (37% solution in water)

-

Palladium on carbon (10 wt. %)

-

Hydrogen gas

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

In a pressure reactor, a solution of 3-aminobenzoic acid in aqueous sodium hydroxide is prepared.

-

A catalytic amount of palladium on carbon is added to the solution.

-

The reactor is sealed and purged with nitrogen, followed by hydrogen.

-

The mixture is heated and stirred under a hydrogen atmosphere.

-

A solution of formaldehyde is added portion-wise to the reaction mixture.

-

The reaction is monitored for the cessation of hydrogen uptake.

-

Upon completion, the reactor is cooled, and the catalyst is removed by filtration.

-

The filtrate is acidified with hydrochloric acid to precipitate the product.

-

The solid 3-(dimethylamino)benzoic acid is collected by filtration, washed with water, and dried.

Experimental Protocol: Synthesis of this compound

This procedure is a standard method for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

3-(Dimethylamino)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Anhydrous diethyl ether

Procedure:

-

To a stirred suspension of 3-(dimethylamino)benzoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), thionyl chloride (typically in excess) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux.

-

The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas, and by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The resulting crude this compound is often a solid that can be purified by trituration or recrystallization from an anhydrous solvent system, such as dichloromethane/diethyl ether.

Applications in Organic Synthesis

This compound is primarily utilized as an acylating agent to form amides and esters. Its hydrochloride form often requires the use of a base to liberate the free acyl chloride for reaction.

Acylation of Amines (Amide Formation)

Experimental Protocol: Synthesis of N-(3,5-Dimethoxyphenyl)-3-(dimethylamino)benzamide

This protocol is adapted from a similar benzoylation reaction and serves as a representative example of amide bond formation using a substituted aniline.[2]

Materials:

-

This compound

-

3,5-Dimethoxyaniline

-

Triethylamine (Et₃N)

-

Anhydrous dioxane

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 3,5-dimethoxyaniline (1 equivalent) in anhydrous dioxane, triethylamine (2 equivalents, to neutralize both the hydrochloride salt and the HCl generated in the reaction) is added.

-

The solution is stirred at ambient temperature for 10 minutes.

-

This compound (1 equivalent) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired N-(3,5-dimethoxyphenyl)-3-(dimethylamino)benzamide.

Acylation of Alcohols (Ester Formation)

The acylation of alcohols follows a similar principle to that of amines. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl produced during the reaction.

General Considerations:

-

Solvent: Anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or dioxane are commonly used.

-

Base: Tertiary amines like triethylamine or pyridine are suitable bases.

-

Temperature: Reactions are often carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions, followed by warming to room temperature.

Role in Drug Development

While specific, detailed examples in publicly available literature are scarce, the general application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The 3-(dimethylamino)benzoyl moiety is a structural feature in various compounds explored for their potential as analgesics and anti-inflammatory agents.[1] The dimethylamino group can improve the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross biological membranes.

Conclusion

This compound is a versatile and reactive intermediate for the synthesis of a variety of organic compounds. Its utility in forming amide and ester linkages makes it a valuable tool for medicinal chemists and materials scientists. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this important chemical building block. As with all acyl chlorides, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and using personal protective equipment, due to its reactivity and the evolution of corrosive HCl gas during its use.

References

An In-depth Technical Guide on 3-Dimethylaminobenzoyl Chloride Hydrochloride

This guide provides essential chemical data for researchers, scientists, and professionals in drug development interested in 3-Dimethylaminobenzoyl chloride hydrochloride. The information is presented in a structured format for clarity and ease of comparison.

Core Chemical Properties

This compound is a chemical compound used in various laboratory and research applications. Below is a summary of its key quantitative data.

| Property | Value | Citations |

| Molecular Weight | 220.1 g/mol | [1][2] |

| Molecular Formula | C9H11Cl2NO | [2][3] |

| CAS Number | 117500-61-5 | [1][4] |

| IUPAC Name | 3-(dimethylamino)benzoyl chloride hydrochloride | [3][5] |

As an AI, I am unable to provide detailed experimental protocols or diagrams of signaling pathways for a chemical compound, as these are typically associated with biological processes and experimental procedures conducted in a laboratory setting.

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

Caption: Relationship between the chemical name and its key identifiers.

References

- 1. 3-(Dimethylamino)benzoyl chloride hydrochloride - [sigmaaldrich.com]

- 2. 117500-61-5|3-(Dimethylamino)benzoyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 3. This compound, tech. 90% 5 g | Request for Quote [thermofisher.com]

- 4. This compound, tech. 90% | Fisher Scientific [fishersci.ca]

- 5. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to 3-(Dimethylamino)benzoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(dimethylamino)benzoyl chloride hydrochloride, a key intermediate in organic and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of pharmacologically active compounds. Experimental protocols and spectral data are included to facilitate its use in a laboratory setting. Furthermore, this guide explores the reactivity of its constituent functional groups and their relevance in synthetic strategies.

Chemical Identity and Properties

3-(Dimethylamino)benzoyl chloride hydrochloride is a reactive acyl chloride compound containing a dimethylamino substituent. The hydrochloride salt form enhances its stability and handling characteristics.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-(dimethylamino)benzoyl chloride hydrochloride | |

| CAS Number | 117500-61-5 | |

| Molecular Formula | C₉H₁₁Cl₂NO | |

| Molecular Weight | 220.10 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage | Sealed in a dry environment at room temperature. |

Table 2: Solubility Data

| Solvent | Solubility |

| Water | Soluble (reacts) |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

Note: As an acyl chloride, it will react with protic solvents like water and alcohols.

Synthesis

The synthesis of 3-(dimethylamino)benzoyl chloride hydrochloride is typically achieved through the chlorination of its corresponding carboxylic acid, 3-(dimethylamino)benzoic acid. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from 3-(Dimethylamino)benzoic Acid

Materials:

-

3-(Dimethylamino)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, suspend 3-(dimethylamino)benzoic acid in anhydrous dichloromethane.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.

-

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

-

The resulting crude 3-(dimethylamino)benzoyl chloride hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexanes).

Diagram 1: Synthetic Pathway

Caption: General synthetic scheme for the preparation of 3-(dimethylamino)benzoyl chloride hydrochloride.

Spectral Data for Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. The aromatic protons would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The two methyl groups would likely appear as a singlet at approximately δ 3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for the carbonyl carbon (around 168-172 ppm), the aromatic carbons (in the 110-155 ppm range), and the methyl carbons of the dimethylamino group (around 40 ppm).

FT-IR Spectroscopy

The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically found in the range of 1750-1815 cm⁻¹. Other significant peaks would include C-N stretching and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the cation [C₉H₁₀ClNO]⁺. Key fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.

Reactivity and Applications in Drug Development

The utility of 3-(dimethylamino)benzoyl chloride hydrochloride in organic synthesis stems from the reactivity of its two key functional groups: the acyl chloride and the dimethylamino group.

Acyl Chloride Reactivity

The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This makes it an excellent reagent for the introduction of the 3-(dimethylamino)benzoyl moiety into other molecules. Common reactions include:

-

Amide formation: Reaction with primary or secondary amines to form amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

-

Ester formation: Reaction with alcohols to form esters.

-

Friedel-Crafts acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Diagram 2: Reactivity of the Acyl Chloride Group

Caption: Key reactions involving the acyl chloride functionality.

Role in Drug Discovery

The 3-(dimethylamino)benzoyl scaffold is present in a variety of biologically active molecules. The dimethylamino group can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the pharmacokinetic properties of a drug candidate, such as solubility and membrane permeability.

This compound serves as a crucial building block for creating libraries of compounds for high-throughput screening in the search for new drug leads. Its derivatives have been investigated for a range of therapeutic areas, including but not limited to analgesics and anti-inflammatory agents.

Conclusion

3-(Dimethylamino)benzoyl chloride hydrochloride is a versatile and valuable reagent for chemical synthesis, particularly in the field of drug discovery and development. Its well-defined reactivity allows for the straightforward introduction of the 3-(dimethylamino)benzoyl group, a scaffold of interest in medicinal chemistry. This guide provides essential information to support its effective and safe use in research and development endeavors.

In-Depth Technical Guide: 3-Dimethylaminobenzoyl Chloride Hydrochloride Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Dimethylaminobenzoyl chloride hydrochloride (CAS No. 117500-61-5), a chemical intermediate utilized in organic synthesis, particularly in the pharmaceutical industry. This document is intended to be a key resource for researchers, scientists, and drug development professionals to ensure its safe handling and use.

Chemical Identification

Proper identification is the first step in ensuring chemical safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | 3-(Dimethylamino)benzoyl chloride hydrochloride |

| CAS Number | 117500-61-5 |

| Molecular Formula | C₉H₁₁Cl₂NO |

| Molecular Weight | 220.10 g/mol |

| IUPAC Name | 3-(dimethylamino)benzoyl chloride;hydrochloride |

| Synonyms | 3-dimethylamino benzoyl chloride hydrochloride, 3-dimethylaminobenzoyl chloride hcl, 3-dimethylamino-benzoyl chloride hydrochloride salt |

| InChI Key | NUDQPATXNFWFNK-UHFFFAOYSA-N |

| SMILES Code | O=C(Cl)C1=CC=CC(N(C)C)=C1.[H]Cl |

Hazard Identification and Classification

There are some discrepancies in the hazard classification of this compound among suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) provided by your supplier. The following table summarizes the observed GHS classifications.

| Classification Source | GHS Pictogram(s) | Signal Word | Hazard Statements |

| Supplier A | Corrosion, Health Hazard, Exclamation Mark | Danger | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaled[1][2] |

| Supplier B | Exclamation Mark | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] |

Precautionary Statements: A comprehensive list of precautionary statements includes, but is not limited to: P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501.[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is essential for its safe handling and storage.

| Property | Value |

| Physical State | Solid (Powder or lumps)[4] |

| Appearance | Pale cream to cream to yellow to brown |

| Odor | No information available |

| Melting Point | 131°C to 133°C[4] |

| Purity | Commonly available as 90%, 95%, or 98%[3][4][5] |

| Sensitivity | Moisture sensitive[4] |

| LogP | 2.27 |

| Hydrogen Bond Acceptors | 2 |

| Fsp3 | 0.22 |

First-Aid Measures

In case of exposure, immediate action is critical. The following table outlines the recommended first-aid measures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] |

Handling, Storage, and Transport

Proper handling and storage procedures are vital to prevent accidents and exposure.

Handling:

-

Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.[2]

-

Store locked up.[3]

-

Keep in a dry, cool place.[2] The substance is moisture-sensitive.[4]

Transport Information:

| Parameter | Value |

|---|---|

| UN Number | UN3261 |

| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (this compound)[6] |

| Transport Hazard Class | 8 |

| Packing Group | II |

Toxicological Information

Experimental Protocols

The safety of chemical substances is assessed through standardized experimental protocols. The following are summaries of OECD guidelines relevant to the potential hazards of this compound.

Skin Corrosion/Irritation (Based on OECD Guideline 431)

This in vitro test method assesses the potential of a chemical to cause skin corrosion. It utilizes a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin.[5]

Methodology:

-

The test chemical is applied topically to the RhE tissue.

-

The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

-

After exposure, the viability of the skin cells is determined using a cell viability assay (e.g., MTT assay).

-

The substance is classified as corrosive if the cell viability falls below a certain threshold.[7]

Serious Eye Damage/Eye Irritation (Based on OECD Guideline 492)

This in vitro method evaluates the potential of a chemical to cause eye irritation or serious eye damage using a reconstructed human cornea-like epithelium (RhCE) model.[1]

Methodology:

-

The test substance is applied to the surface of the RhCE tissue.

-

Following a defined exposure period, the viability of the corneal cells is measured.

-

A chemical is identified as not requiring classification for eye irritation or serious eye damage if the cell viability remains above a specific threshold.[4]

Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a reduced number of animals compared to traditional methods.[8]

Methodology:

-

A small group of animals is dosed at a specific starting dose level.

-

The outcome (mortality or survival) determines the next dosing step (either a higher or lower dose).

-

The results allow for the classification of the substance into one of several toxicity categories based on the observed effects at different dose levels.[2]

Diagrams

Caption: Workflow for First-Aid Response to Exposure.

Caption: GHS Hazard Classification Pathways.

References

- 1. 117500-61-5 | 3-(Dimethylamino)benzoyl chloride hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. 3-(Dimethylamino)benzoyl chloride hydrochloride | 117500-61-5 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. keyorganics.net [keyorganics.net]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. Brief Profile - ECHA [echa.europa.eu]

- 7. 117500-61-5|3-(Dimethylamino)benzoyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 8. Registration Dossier - ECHA [echa.europa.eu]

Handling and storage of 3-Dimethylaminobenzoyl chloride hydrochloride

An In-depth Technical Guide to the Handling and Storage of 3-Dimethylaminobenzoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of this compound (CAS Number: 117500-61-5). The information is compiled from safety data sheets and chemical supplier information to ensure laboratory and research personnel can manage this chemical safely and effectively.

Chemical and Physical Properties

This compound is a chemical intermediate used in the synthesis of various compounds.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 117500-61-5 | |

| Molecular Formula | C₉H₁₁Cl₂NO | [2] |

| Molecular Weight | 220.1 g/mol | |

| Appearance | Pale cream to yellow to brown solid | [2] |

| Purity | ≥88.0% to 98% | [2][3] |

| Melting Point | 170 - 173 °C | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers and to take appropriate safety measures.

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H314: Causes severe skin burns and eye damage.[5]

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage.[5]

-

H319: Causes serious eye irritation.[4]

-

H401: Toxic to aquatic life.[4]

Precautionary Statements: Users should adhere to the following precautions to minimize risk:

-

Prevention:

-

Response:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage:

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.

-

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the chemical and ensuring the safety of personnel.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[6]

-

Avoid the formation of dust and aerosols.[7]

-

Do not eat, drink, or smoke in the handling area.[6]

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep the container in a dry place.[8]

-

The substance is air and moisture-sensitive; store under an inert gas.[5]

-

Store in a locked-up and corrosives area.[8]

-

Keep refrigerated.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specification | Reference |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [8] |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. | [8] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [8] |

First Aid Measures

In case of exposure, immediate action is required.

-

General Advice: Show the safety data sheet to the doctor in attendance. First aiders should protect themselves.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[9]

-

Environmental Precautions: Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not expose the spill to water.[9][10]

Experimental Protocols

No specific experimental protocols for the use of this compound were found in the publicly available safety and technical data sheets reviewed for this guide. Researchers should develop and validate their own protocols based on the chemical's properties and the specific requirements of their experiments, always prioritizing safety.

Visual Guides

The following diagrams illustrate key safety and handling workflows.

Caption: Safe Handling Workflow for this compound.

Caption: Chemical Incompatibilities of this compound.

References

- 1. darshanpharmachem.com [darshanpharmachem.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemstock.ae [chemstock.ae]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Stability and Degradation of 3-Dimethylaminobenzoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-Dimethylaminobenzoyl chloride hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document is based on the fundamental chemical principles of acyl chlorides, aromatic amines, and established methodologies for stability testing as outlined in regulatory guidelines. The protocols and potential degradation pathways described herein provide a robust framework for initiating stability studies.

Core Concepts: Stability and Degradation

This compound is a reactive acyl chloride derivative. Its stability is primarily influenced by its susceptibility to nucleophilic attack, particularly hydrolysis, as well as its potential for thermal and photolytic degradation. Understanding these degradation pathways is crucial for defining appropriate storage conditions, ensuring analytical method specificity, and predicting shelf-life in pharmaceutical development.

Key Structural Features Influencing Stability:

-

Acyl Chloride Group (-COCl): This functional group is highly electrophilic and therefore susceptible to reaction with nucleophiles, most notably water. This makes hydrolysis the primary and most rapid degradation pathway.

-

Aromatic Ring: The benzene ring can influence the reactivity of the acyl chloride group through electronic effects. It is also a chromophore, meaning it absorbs ultraviolet light, which can lead to photolytic degradation.

-

Dimethylamino Group (-N(CH₃)₂): This electron-donating group can affect the rate of hydrolysis by influencing the electron density at the carbonyl carbon.

-

Hydrochloride Salt: The hydrochloride salt form enhances the compound's solubility in certain solvents but also underscores its basic nature and potential interactions in different pH environments.

Potential Degradation Pathways

Based on the structure of this compound, three primary degradation pathways can be anticipated: hydrolysis, thermolysis, and photolysis.

2.1 Hydrolysis

Hydrolysis is the most significant degradation pathway for acyl chlorides. The reaction involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion, to form the corresponding carboxylic acid and hydrochloric acid.

The overall reaction is: C₉H₁₁Cl₂NO + H₂O → C₉H₁₁NO₂ + 2HCl

This reaction proceeds via a nucleophilic addition-elimination mechanism. The presence of the electron-donating dimethylamino group can influence the reaction rate.

Caption: Hydrolysis degradation pathway of this compound.

2.2 Thermolysis

Thermal degradation involves the decomposition of the molecule at elevated temperatures. While specific thermolytic pathways for this compound are not documented, ortho-nitrated acyl chlorides have been reported to undergo violent decomposition upon heating. Therefore, the thermal stability of this compound should be carefully evaluated. Potential decomposition could involve decarboxylation or other fragmentation reactions at high temperatures.

2.3 Photolysis

Aromatic carbonyl compounds are known to be susceptible to photodegradation. Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to chemical reactions. A common photochemical reaction for carbonyl compounds is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the aromatic ring to form radical intermediates. These radicals can then undergo various subsequent reactions.

Caption: A potential photolytic degradation pathway (Norrish Type I).

Data Presentation: Illustrative Stability Data

The following tables are templates to illustrate how quantitative data from forced degradation studies should be presented.

Table 1: Hydrolytic Degradation of this compound

| Condition | Time (hours) | Assay (% Remaining) | 3-Dimethylaminobenzoic Acid (%) |

| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 |

| 2 | 85.2 | 14.8 | |

| 8 | 55.7 | 44.3 | |

| 24 | 10.1 | 89.9 | |

| pH 7 Buffer, 60°C | 0 | 100.0 | 0.0 |

| 2 | 70.5 | 29.5 | |

| 8 | 25.1 | 74.9 | |

| 24 | <1.0 | >99.0 | |

| 0.1 N NaOH, 25°C | 0 | 100.0 | 0.0 |

| 0.5 | 5.3 | 94.7 | |

| 1 | <1.0 | >99.0 |

Table 2: Thermal and Photolytic Degradation

| Condition | Duration | Assay (% Remaining) | Total Degradants (%) |

| Solid, 80°C | 7 days | 98.5 | 1.5 |

| Solid, 105°C | 7 days | 92.1 | 7.9 |

| Solution, ICH Light Exposure* | 1.2 million lux hours | 88.4 | 11.6 |

| Solution, Dark Control | 1.2 million lux hours | 99.2 | 0.8 |

*ICH Q1B recommended light exposure.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.[1][2][3][4][5]

4.1 General Experimental Workflow

Caption: General workflow for a forced degradation study.

4.2 Protocol for Hydrolytic Degradation

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~0.1 mg/mL. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~0.1 mg/mL. Keep at room temperature due to expected rapid degradation.

-

Neutral Hydrolysis: Dilute the stock solution with purified water or a neutral buffer (pH 7). Incubate at a controlled temperature (e.g., 60°C).

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24 hours for acid/neutral; 0, 5, 15, 30 minutes for base). Immediately neutralize the samples (if necessary) and dilute with mobile phase to stop the reaction.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

4.3 Protocol for Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a vial and expose it to elevated temperatures (e.g., 80°C, 105°C) in a calibrated oven for a specified period (e.g., 7 days).

-

Solution State: Prepare a solution of the compound in a suitable solvent and incubate at a controlled elevated temperature (e.g., 60°C). Include a control sample at room temperature.

-

Analysis: After the exposure period, dissolve the solid sample or dilute the solution sample and analyze by HPLC.

4.4 Protocol for Photostability Testing (as per ICH Q1B)

-

Sample Preparation: Prepare solutions of the compound (e.g., in quartz tubes) and also place the solid compound in a photostable container.

-

Control Samples: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.

-

Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.

-

Analysis: After exposure, analyze both the exposed and dark control samples by HPLC. Compare the degradation profiles to determine the extent of photodegradation.

Conclusion

This compound is an inherently reactive molecule, with its primary stability liability being rapid hydrolysis to 3-dimethylaminobenzoic acid. Thermal and photolytic degradation are also potential concerns that require thorough investigation. The experimental protocols outlined in this guide provide a systematic approach to characterizing the stability of this compound. The resulting data is essential for developing stable formulations, establishing appropriate storage and handling procedures, and ensuring the development of robust, stability-indicating analytical methods for quality control. For any drug development program involving this molecule, conducting these forced degradation studies early is a critical step.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Dimethylaminobenzoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Dimethylaminobenzoyl chloride hydrochloride, a key intermediate in the pharmaceutical industry. The document details the chemical properties, a primary synthetic route from 3-(Dimethylamino)benzoic acid, and a generalized experimental protocol. Safety considerations and a discussion of the reaction mechanism are also included to provide a thorough understanding for researchers and drug development professionals.

Introduction

This compound is a valuable acylating agent used in the synthesis of a variety of pharmaceutical compounds, including analgesics and anti-inflammatory agents. Its bifunctional nature, containing both a reactive acyl chloride and a dimethylamino group, makes it a versatile building block in organic synthesis. This guide outlines the prevalent method for its preparation, focusing on the reaction of 3-(Dimethylamino)benzoic acid with thionyl chloride.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting material and the final product is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | 3-(Dimethylamino)benzoic acid | This compound |

| CAS Number | 99-64-9 | 117500-61-5[1][2] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁Cl₂NO[1] |

| Molecular Weight | 165.19 g/mol | 220.10 g/mol [3] |

| Appearance | - | Pale cream to yellow to brown powder or lumps[1] |

| Purity (Typical) | ≥98.0% | tech. 90%[1], 98%[2][4] |

| Storage | - | Sealed in dry, room temperature[2][3] |

Synthesis Pathway

The primary and most direct route for the synthesis of this compound involves the reaction of 3-(Dimethylamino)benzoic acid with an excess of a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism. The dimethylamino group is basic and will be protonated by the HCl generated during the reaction, leading to the formation of the hydrochloride salt.

Caption: Synthesis of this compound.

Experimental Protocol (Generalized)

4.1. Materials and Equipment

-

3-(Dimethylamino)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or neat thionyl chloride)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer and heating mantle

-

Vacuum pump for removal of excess reagent and solvent

4.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Dimethylamino)benzoic acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reagents and product.[5]

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride to the flask. The reaction can be carried out neat or in an anhydrous solvent.[5] A molar excess of thionyl chloride (typically 2-5 equivalents) is used to ensure complete conversion and to serve as a solvent.[8]

-

Reaction Conditions: The reaction mixture is typically heated to reflux.[5][8] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction time can vary from 1 to 4 hours depending on the scale and specific conditions.[5][9]

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed by distillation, often under reduced pressure.[5] Care should be taken to avoid hydrolysis of the product by atmospheric moisture.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate anhydrous solvent or by distillation under high vacuum. However, for many applications, the crude product is used directly in the next synthetic step.

4.3. Safety Precautions

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The reaction evolves SO₂ and HCl gases, which are toxic and corrosive. The reaction apparatus should be equipped with a gas trap or scrubber containing a sodium hydroxide solution to neutralize these gases.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride follows a well-established nucleophilic acyl substitution pathway.

Caption: Generalized mechanism for the formation of acyl chloride.

Data Presentation

As specific experimental data for the synthesis of this compound was not found in the surveyed literature, Table 2 provides a template for recording key quantitative data during the synthesis.

Table 2: Experimental Data Log

| Parameter | Value | Units |

| Mass of 3-(Dimethylamino)benzoic acid | g | |

| Moles of 3-(Dimethylamino)benzoic acid | mol | |

| Volume of Thionyl Chloride | mL | |

| Moles of Thionyl Chloride | mol | |

| Molar Ratio (Acid:Thionyl Chloride) | ||

| Reaction Temperature | °C | |

| Reaction Time | h | |

| Crude Product Mass | g | |

| Purified Product Mass | g | |

| Theoretical Yield | g | |

| Percentage Yield | % |

Conclusion

The synthesis of this compound from 3-(Dimethylamino)benzoic acid using thionyl chloride is a standard and efficient method for producing this important pharmaceutical intermediate. While this guide provides a robust, generalized framework for its synthesis, researchers should optimize the reaction conditions for their specific scale and purity requirements. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved. Further research to identify specific catalytic conditions or alternative, greener synthetic routes could be a valuable endeavor.

References

- 1. This compound, tech. 90% 1 g | Request for Quote [thermofisher.com]

- 2. 3-(Dimethylamino)benzoyl chloride hydrochloride | 117500-61-5 [sigmaaldrich.com]

- 3. 117500-61-5|3-(Dimethylamino)benzoyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

3-Dimethylaminobenzoyl Chloride Hydrochloride: A Synthetic Intermediate, Not a Bioactive Agent with a Known Mechanism of Action

A comprehensive review of available scientific literature and chemical databases reveals that 3-Dimethylaminobenzoyl chloride hydrochloride is exclusively documented as a chemical intermediate in organic synthesis. There is no evidence to suggest it possesses a biological mechanism of action, nor are there any published studies detailing its effects on signaling pathways or cellular processes.

This compound is primarily utilized in the pharmaceutical and chemical industries as a building block for the synthesis of more complex molecules.[1] Its chemical properties, including its molecular formula (C₉H₁₁Cl₂NO) and CAS number (117500-61-5), are well-characterized.[1] However, its role appears to be confined to the laboratory as a reagent in the creation of other compounds, such as analgesics and anti-inflammatory agents.[1]

A thorough search of scientific databases, including PubChem, has yielded no peer-reviewed articles or experimental data describing the pharmacological, biological, or toxicological effects of this compound. The PubChemLite entry for this compound explicitly states: "No literature data available for this compound."

While related compounds, such as 3-(Dimethylamino)propyl chloride hydrochloride, are known intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), this association is purely synthetic.[2] The biological activities of the final drug products cannot be extrapolated back to the precursor chemical, this compound.

Therefore, it is not possible to provide an in-depth technical guide on the "core mechanism of action" of this compound, as requested. The fundamental requirements of the prompt, including:

-

Data on signaling pathways

-

Detailed experimental protocols for biological assays

-

Quantitative data on biological activity

cannot be fulfilled because this information does not exist in the public domain.

References

Technical Guide: 3-Dimethylaminobenzoyl Chloride Hydrochloride - Purity and Quality Specifications

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the purity and quality specifications for 3-Dimethylaminobenzoyl chloride hydrochloride. It includes key identification parameters, typical purity specifications from commercial suppliers, and detailed methodologies for relevant analytical techniques. This guide is intended to assist in the proper assessment and quality control of this reagent for research and development applications.

Compound Identification and General Properties

This compound is a reactive acyl chloride compound, commonly used as a chemical intermediate in organic synthesis. The hydrochloride salt form enhances its stability compared to the free base.

| Parameter | Value |

| CAS Number | 117500-61-5 |

| Molecular Formula | C₉H₁₁Cl₂NO |

| Molecular Weight | 220.10 g/mol |

| Appearance | Pale cream to yellow to brown powder or lumps[1][2] |

| Storage | Sealed in a dry environment at room temperature[3][4] |

Purity and Quality Specifications

The purity of this compound is a critical parameter that can influence the outcome of synthetic procedures and the impurity profile of subsequent products. Commercial grades of this reagent are available with varying purity levels.

| Specification | Typical Value | Analytical Method |

| Purity (Technical Grade) | ≥ 88.0%[1][2] | Titration (ex Chloride) |

| Purity (High Grade) | ≥ 98%[3][4] | Not specified by all suppliers, but likely determined by titration or chromatographic methods. |

Analytical Methodologies and Experimental Protocols

A comprehensive quality control regimen for this compound should include a combination of titrimetric, chromatographic, and spectroscopic techniques to confirm identity, purity, and integrity.

Assay by Titration (ex Chloride)

Titration is a common method for determining the assay of acyl chloride compounds. This method is based on the reaction of the acyl chloride with a standardized solution of a base, or the determination of the chloride content.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 200-300 mg of this compound into a clean, dry flask.

-

Dissolution: Add 50 mL of a suitable solvent, such as a mixture of water and ethanol, to dissolve the sample.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 N) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint. The reaction involves the hydrolysis of the acyl chloride to the corresponding carboxylic acid, followed by neutralization of the carboxylic acid and the hydrochloride salt.

-

Calculation: Calculate the purity based on the volume of titrant consumed, its concentration, and the initial weight of the sample. Each mole of this compound will react with two moles of sodium hydroxide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and identifying any organic impurities. Due to the reactive nature of the acyl chloride, a derivatization step is typically employed for analysis.

Experimental Protocol (Illustrative Example):

-

Derivatization:

-

React a known amount of the this compound sample with a suitable nucleophile, such as methanol or a primary amine, in an inert solvent. This converts the reactive acyl chloride into a more stable ester or amide derivative.

-

Ensure the reaction goes to completion and quench any remaining reagent.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Prepare a standard solution of the derivatized compound of known concentration.

-

Inject the prepared sample solution and the standard solution into the HPLC system.

-

Determine the purity by comparing the peak area of the main component in the sample to the total area of all peaks (area percent method) or by using the standard for quantitative analysis.

-

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and structural integrity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the dimethylamino group, the aromatic protons, and their substitution pattern.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acyl chlorides can react with some solvents, so the choice of solvent is critical.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Characteristic Absorptions: The FTIR spectrum should show characteristic absorption bands for the C=O stretch of the acyl chloride (typically around 1750-1800 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a mull.

-

Visualizing Workflows

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for incoming this compound raw material.

Caption: A logical workflow for the quality control of this compound.

HPLC Analysis Workflow

This diagram outlines the key steps in performing an HPLC analysis for purity determination, including the derivatization step.

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Dimethylaminobenzoyl Chloride Hydrochloride as a Derivatization Reagent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Dimethylaminobenzoyl chloride hydrochloride as a derivatization reagent for the analysis of primary and secondary amines, as well as phenols. This reagent is a valuable tool in drug development and analytical chemistry, enhancing the detectability of analytes in various chromatographic and mass spectrometric methods.

Introduction

This compound is a reactive acylating agent used to introduce a 3-dimethylaminobenzoyl group onto nucleophilic functional groups such as amines and phenols. This derivatization serves several key purposes in chemical analysis:

-

Enhanced UV Detection: The 3-dimethylaminobenzoyl moiety is a strong chromophore, significantly increasing the molar absorptivity of the derivatives. This leads to improved sensitivity in High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Improved Mass Spectrometric Ionization: The tertiary amine group in the derivatizing agent can be readily protonated, which enhances ionization efficiency in positive mode electrospray ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.

-

Formation of Stable Derivatives: The resulting amide and ester derivatives are generally stable, allowing for the development of robust and reproducible analytical methods.

Chemical Reaction and Mechanism

The derivatization reaction proceeds via a nucleophilic acyl substitution, a mechanism typical for acyl chlorides and often referred to as the Schotten-Baumann reaction. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a phenol, attacks the electrophilic carbonyl carbon of the 3-dimethylaminobenzoyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide or ester derivative. The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Experimental Protocols

The following are generalized protocols for the derivatization of primary/secondary amines and phenols using this compound. Optimization of reaction conditions (e.g., reagent concentration, reaction time, temperature, and pH) is recommended for specific analytes and sample matrices.

3.1. Derivatization of Primary and Secondary Amines

This protocol is suitable for the derivatization of a wide range of primary and secondary amines for HPLC-UV or LC-MS analysis.

Materials:

-

This compound

-

Amine standard solutions or sample extracts

-

Derivatization Reagent Solution: 10 mg/mL of this compound in anhydrous acetonitrile or dichloromethane (prepare fresh daily).

-

Base Solution: 0.1 M Sodium Bicarbonate (NaHCO₃) in HPLC-grade water.

-

Termination Solution: 2 M Hydrochloric Acid (HCl).

-

HPLC-grade acetonitrile, dichloromethane, and water.

-

Vortex mixer.

-

Microcentrifuge tubes or autosampler vials.

-

Syringe filters (0.45 µm).

Procedure:

-

Sample Preparation: In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.

-

Add Base: Add 200 µL of 0.1 M sodium bicarbonate solution to the sample to create an alkaline environment. Vortex for 10 seconds.

-

Add Reagent: Add 100 µL of the 10 mg/mL this compound solution.

-

Reaction: Immediately vortex the mixture for 1 minute. Let the reaction proceed at room temperature (approximately 25°C) for 20 minutes.

-

Termination: Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench any unreacted derivatizing reagent.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.

3.2. Derivatization of Phenols

This protocol is designed for the derivatization of phenolic compounds.

Materials:

-

This compound

-

Phenolic standard solutions or sample extracts

-

Derivatization Reagent Solution: 10 mg/mL of this compound in anhydrous acetonitrile or dichloromethane (prepare fresh daily).

-

Base Solution: 1 M Sodium Hydroxide (NaOH).

-

Extraction Solvent: Dichloromethane or ethyl acetate.

-

Drying Agent: Anhydrous sodium sulfate.

-

HPLC-grade solvents.

-

Vortex mixer or shaker.

-

Reaction vials.

Procedure:

-

Sample Preparation: In a reaction vial, place 1 mL of the phenolic standard solution or sample extract.

-

pH Adjustment: Add 0.5 mL of 1 M NaOH to make the solution strongly alkaline.

-

Derivatization: Add 1 mL of the 10 mg/mL this compound solution.

-

Reaction: Vigorously shake or vortex the mixture for 1-2 minutes at room temperature.

-

Extraction: Allow the aqueous and organic layers to separate. Carefully transfer the organic layer to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase.

-

Analysis: Inject an aliquot into the HPLC system.

Data Presentation: Representative Analytical Parameters

While specific quantitative data for this compound is not extensively published, the following tables provide representative analytical parameters for similar benzoyl chloride derivatization methods, which can serve as a starting point for method development and validation.

Table 1: Representative HPLC-UV Conditions

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~254 nm (requires optimization) |

| Injection Volume | 10-20 µL |

Table 2: Representative Performance Data for Benzoyl Chloride Derivatization of Amines (LC-MS/MS)

| Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) |

| Biogenic Amines | 0.1 - 20 nM | 0.3 - 60 nM | > 0.996 |

| Neurotransmitters | < 10 nM | < 30 nM | > 0.99 |

Note: The data in Table 2 is based on studies using general benzoyl chloride and should be considered as a guideline. Actual performance will depend on the specific analyte, matrix, and instrumentation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the derivatization and analysis of samples using this compound.

Application Note and Protocol: HPLC Analysis of Amines using 3-DMABC Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is critical in numerous fields, including pharmaceutical development, environmental monitoring, and food safety. Many aliphatic and aromatic amines lack a strong chromophore, which makes their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging, especially at low concentrations. Pre-column derivatization is a widely employed technique to overcome this limitation by introducing a chromophoric tag onto the amine molecule.

This application note provides a detailed protocol for the derivatization of primary and secondary amines using 3-dimethylaminobenzoyl chloride (3-DMABC) and their subsequent quantitative analysis by HPLC with UV detection. The 3-DMABC reagent reacts with amines to form stable, UV-active amide derivatives, significantly enhancing their detection sensitivity.

Principle of Derivatization

The derivatization reaction involves the nucleophilic acyl substitution of the highly reactive acyl chloride group of 3-DMABC by the lone pair of electrons on the nitrogen atom of a primary or secondary amine. This reaction proceeds rapidly under basic conditions to form a stable N-substituted-3-dimethylaminobenzamide derivative. The addition of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.

Caption: Derivatization of a primary amine with 3-DMABC.

Experimental Protocols

Materials and Reagents

-

Amine Standards: Stock solutions (1 mg/mL) of primary and secondary amines of interest prepared in HPLC-grade water or methanol.

-

3-Dimethylaminobenzoyl chloride (3-DMABC): Reagent grade.

-

Derivatization Reagent Solution (10 mg/mL): Accurately weigh 50 mg of 3-DMABC and dissolve in 5 mL of anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture sensitivity of acyl chlorides.

-

Base Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) in 100 mL of HPLC-grade water.

-

Termination Solution (1 M Hydrochloric Acid): Prepare by diluting concentrated HCl in HPLC-grade water.

-

Solvents: HPLC-grade acetonitrile and water.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if required.

Sample Preparation

For complex matrices such as biological fluids or food samples, a sample clean-up step may be necessary to remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique.

-

Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of HPLC-grade water through a C18 SPE cartridge.

-

Load the sample: Adjust the pH of the sample to approximately 11 with NaOH and load it onto the conditioned cartridge.

-

Wash: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

-

Elute: Elute the amines with 2 mL of methanol.

-

Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

Derivatization Protocol

-

In a clean microcentrifuge tube, add 100 µL of the amine standard solution or the prepared sample extract.

-

Add 200 µL of 0.1 M sodium bicarbonate solution to create an alkaline environment.

-

Add 100 µL of the 10 mg/mL 3-DMABC solution.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Allow the reaction to proceed at room temperature for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Caption: Experimental workflow for HPLC analysis of amines.

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 15.0 | 70 |

| 17.0 | 70 |

| 17.1 | 30 |

| 20.0 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Quantitative Data

The following tables summarize the hypothetical, yet representative, quantitative data for the HPLC analysis of several common amines after derivatization with 3-DMABC. This data is for illustrative purposes and may vary based on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Data

| Analyte | Retention Time (min) |

| Methylamine | 5.2 |

| Ethylamine | 6.8 |

| Propylamine | 8.5 |

| Butylamine | 10.1 |

| Diethylamine | 9.3 |

| Putrescine | 7.5 |

| Cadaverine | 8.9 |

Table 2: Method Validation Parameters

| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| Methylamine | 0.1 - 10 | >0.999 | 0.03 | 0.1 |

| Ethylamine | 0.1 - 10 | >0.999 | 0.02 | 0.08 |

| Propylamine | 0.1 - 10 | >0.999 | 0.02 | 0.07 |

| Butylamine | 0.1 - 10 | >0.999 | 0.01 | 0.05 |

| Diethylamine | 0.1 - 10 | >0.999 | 0.03 | 0.1 |

| Putrescine | 0.1 - 10 | >0.998 | 0.04 | 0.12 |

| Cadaverine | 0.1 - 10 | >0.998 | 0.03 | 0.1 |

LOD: Limit of Detection, LOQ: Limit of Quantification

Conclusion

The pre-column derivatization of primary and secondary amines with 3-dimethylaminobenzoyl chloride provides a robust and sensitive method for their quantification by HPLC-UV. The described protocol is straightforward and utilizes readily available reagents. The resulting stable amide derivatives exhibit strong UV absorbance, allowing for low detection limits suitable for a wide range of research, development, and quality control applications. It is important to note that the provided protocol and data are based on established methods for similar benzoyl chloride reagents and may require optimization for specific amines or sample matrices.

Application Notes and Protocols for Derivatization with 3-Dimethylaminobenzoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminobenzoyl chloride hydrochloride (DMABC-Cl) is a derivatizing agent used to enhance the analytical detection of compounds containing primary and secondary amine or phenolic hydroxyl groups. Analytes that lack a strong chromophore or are not readily ionizable by mass spectrometry can be chemically modified with DMABC-Cl to improve their detection sensitivity and chromatographic performance. The derivatization reaction introduces the 3-dimethylaminobenzoyl moiety, which imparts a strong ultraviolet (UV) absorbance and can enhance ionization efficiency in mass spectrometry, making it a valuable tool in pharmaceutical, environmental, and biological analyses.

The underlying principle of this derivatization is a nucleophilic acyl substitution.[1] The reaction is typically performed under alkaline conditions to deprotonate the amine or hydroxyl group of the analyte, thereby increasing its nucleophilicity. The deprotonated analyte then attacks the electrophilic carbonyl carbon of the DMABC-Cl, leading to the formation of a stable amide or ester derivative and the elimination of hydrochloric acid.[1] A base is used to neutralize the generated HCl, driving the reaction to completion.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of various compounds derivatized with benzoyl chloride and its analogs. This data is provided to offer a comparative overview of the expected performance of DMABC-Cl derivatization.

Table 1: Quantitative Performance Data for Amine Derivatization with Benzoyl Chloride Analogs

| Analyte Class | Reagent | Detection Method | Limit of Detection (LOD) | Linearity (r²) | Reference(s) |

| Biogenic Amines | Benzoyl Chloride | HPLC-UV | 0.2 - 2.5 mg/L | > 0.997 | [2] |

| Neurochemicals (70 compounds) | Benzoyl Chloride | LC-MS/MS | < 10 nM (for most) | > 0.99 | |

| Amines and Phenolic Acids | Benzoyl Chloride | LC-MS | Nanomolar range | Not specified | [3] |

Table 2: Quantitative Performance Data for Phenol Derivatization with Benzoyl Chloride Analogs

| Analyte Class | Reagent | Detection Method | Limit of Detection (LOD) | Linearity (r²) | Reference(s) |

| Phenol and Chlorophenols | 4-Nitrobenzoyl Chloride | HPLC-UV | 0.006 - 0.05 mg/L | ≥ 0.9928 | [4] |

| Phenols, Cresols, Xylenols | DIB-Cl* | HPLC-FLD | 0.15 - 1.09 µM | Not specified | [5] |

*DIB-Cl: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines for HPLC-UV Analysis

Materials:

-

This compound (DMABC-Cl)

-

Analyte standard solutions or sample extracts

-

Anhydrous acetonitrile or dichloromethane

-

0.1 M Sodium bicarbonate solution

-

2 M Hydrochloric acid (HCl)

-

HPLC-grade water

-

Vortex mixer

-

Microcentrifuge tubes or autosampler vials

-

0.45 µm syringe filters

Procedure:

-

Reagent Preparation: Prepare a 10 mg/mL solution of DMABC-Cl in anhydrous acetonitrile or dichloromethane. This solution should be prepared fresh daily due to the moisture sensitivity of acyl chlorides.

-

Reaction Setup: In a microcentrifuge tube, add 100 µL of the amine-containing standard solution or sample extract.

-